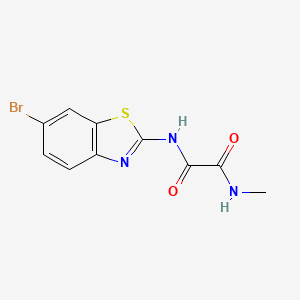
N-(6-Bromo-2-benzothiazolyl)-N'-methylethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-Bromo-2-benzothiazolyl)-N’-methylethanediamide is a chemical compound known for its unique structure and properties. It is primarily used as an amyloid imaging agent, binding to Amyloid-β (1-40) with high affinity . This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Bromo-2-benzothiazolyl)-N’-methylethanediamide typically involves the reaction of 6-bromo-2-benzothiazole with N-methylethanediamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO), and a catalyst, such as triethylamine. The reaction mixture is heated to a specific temperature, usually around 80-100°C, for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
N-(6-Bromo-2-benzothiazolyl)-N’-methylethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the benzothiazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a sulfoxide or sulfone derivative, while substitution reactions can produce various substituted benzothiazole derivatives .
Wissenschaftliche Forschungsanwendungen
N-(6-Bromo-2-benzothiazolyl)-N’-methylethanediamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Employed in the study of amyloid plaques and their role in neurodegenerative diseases such as Alzheimer’s disease.
Medicine: Utilized as an imaging agent for detecting amyloid plaques in the brain, aiding in the diagnosis and study of Alzheimer’s disease.
Industry: Applied in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The compound exerts its effects by binding to Amyloid-β (1-40) with high affinity. This binding is facilitated by the unique structure of the compound, which allows it to interact specifically with the amyloid plaques. The molecular targets involved include the amyloid plaques themselves, and the pathways affected are those related to amyloid aggregation and deposition .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(6-Bromo-2-benzothiazolyl)-N-methylbenzenamine
- 4-(6-Bromo-2-benzothiazolyl)benzenamine
Uniqueness
N-(6-Bromo-2-benzothiazolyl)-N’-methylethanediamide is unique due to its high affinity for Amyloid-β (1-40) and its effectiveness as an amyloid imaging agent. Compared to similar compounds, it offers better binding specificity and stability, making it a valuable tool in scientific research and medical diagnostics .
Eigenschaften
CAS-Nummer |
104388-95-6 |
|---|---|
Molekularformel |
C10H8BrN3O2S |
Molekulargewicht |
314.16 g/mol |
IUPAC-Name |
N'-(6-bromo-1,3-benzothiazol-2-yl)-N-methyloxamide |
InChI |
InChI=1S/C10H8BrN3O2S/c1-12-8(15)9(16)14-10-13-6-3-2-5(11)4-7(6)17-10/h2-4H,1H3,(H,12,15)(H,13,14,16) |
InChI-Schlüssel |
CAHHZWIMGMIKJV-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)C(=O)NC1=NC2=C(S1)C=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


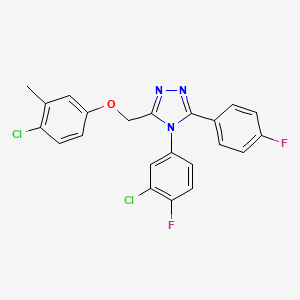
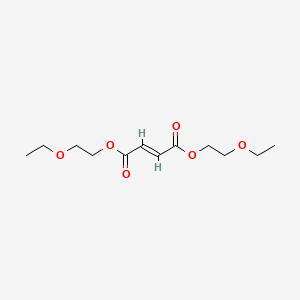
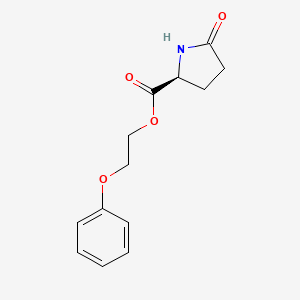

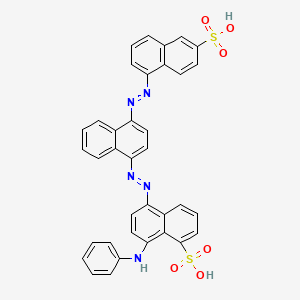

![9,9-Bis[2-(2-methoxyethoxy)ethoxy]-N-methyl-2,5,8-trioxa-9-siladodecan-12-amine](/img/structure/B12702795.png)
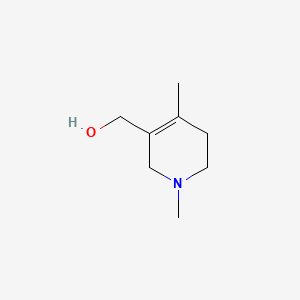
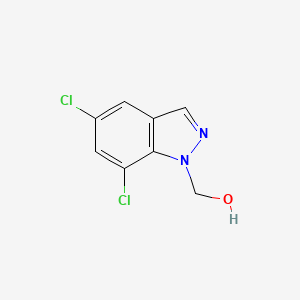
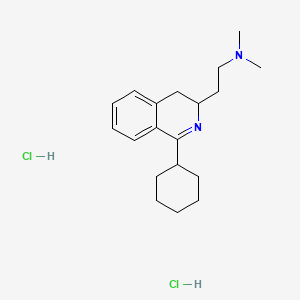

![4-amino-5-chloro-2-ethoxy-N-[[4-(1-phenylethyl)morpholin-2-yl]methyl]benzamide;oxalic acid](/img/structure/B12702818.png)


